An In-Depth Technical Guide to the Chemical Properties of Bis(trichlorosilyl)methane
An In-Depth Technical Guide to the Chemical Properties of Bis(trichlorosilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trichlorosilyl)methane, with the chemical formula CH₂(SiCl₃)₂, is a highly reactive organosilicon compound that serves as a versatile precursor in materials science and a reagent in organic synthesis. Its chemical behavior is dominated by the six hydrolytically sensitive silicon-chlorine (Si-Cl) bonds. This guide provides a comprehensive overview of the chemical and physical properties of bis(trichlorosilyl)methane, detailed experimental protocols for its synthesis, and an exploration of its reactivity and spectroscopic characterization.
Chemical and Physical Properties
Bis(trichlorosilyl)methane is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | CH₂Cl₆Si₂ | [2] |
| Molecular Weight | 282.92 g/mol | [2][3] |
| CAS Number | 4142-85-2 | [3] |
| Boiling Point | 179-180 °C (lit.) | [2][4][5] |
| Density | 1.545 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n²⁰/D) | 1.468 (lit.) | [2][4] |
| Flash Point | >221 °F (>105 °C) | [2] |
| Melting Point | -20 °C | [3] |
Synthesis of Bis(trichlorosilyl)methane
The most common laboratory synthesis of bis(trichlorosilyl)methane involves the reaction of chloroform with trichlorosilane in the presence of a catalyst. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from Chloroform and Trichlorosilane
This protocol is adapted from a patented procedure for the preparation of polysilylalkanes.
Reactants and Catalyst:
-
Chloroform (CHCl₃): 370.0 g (3.10 mol)
-
Trichlorosilane (HSiCl₃): 2,099 g (15.5 mol)
-
Tetrabutylphosphonium chloride ((C₄H₉)₄PCl): 9.2 g (0.031 mol)
Procedure:
-
To a 4-liter capacity stainless steel high-pressure reactor dried under a nitrogen atmosphere, add tetrabutylphosphonium chloride, chloroform, and trichlorosilane.
-
Seal the reaction vessel securely.
-
Heat the mixture to 150 °C and maintain this temperature for 2 hours.
-
After the reaction period, cool the reactor to room temperature.
-
The crude product is then purified by distillation under reduced pressure to yield bis(trichlorosilyl)methane.
Yield:
-
460.6 g (52.6% yield)
Logical Relationship of Synthesis:
Caption: Synthesis workflow for bis(trichlorosilyl)methane.
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of bis(trichlorosilyl)methane. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a single peak for the two equivalent protons of the methylene (CH₂) group. The chemical shift for these protons is reported to be approximately 1.85 ppm .
-
¹³C NMR: Due to the molecular symmetry, a single resonance is expected for the central carbon atom of the methylene bridge in the proton-decoupled ¹³C NMR spectrum.
-
²⁹Si NMR: The two silicon atoms are in identical chemical environments, which should result in a single peak in the ²⁹Si NMR spectrum, confirming the coordination state of the silicon atoms.[4]
Infrared (IR) Spectroscopy
The IR spectrum of bis(trichlorosilyl)methane is dominated by the strong absorptions corresponding to the silicon-chlorine bond vibrations.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |
| Si-Cl | Stretching (ν) | 500 - 600 | [4] |
Reactivity
The reactivity of bis(trichlorosilyl)methane is primarily dictated by the highly electrophilic nature of the silicon atoms and the lability of the Si-Cl bonds.
Hydrolysis and Reaction with Protic Solvents
Bis(trichlorosilyl)methane reacts rapidly with water and other protic solvents such as alcohols and amines, liberating hydrogen chloride.[4] This high reactivity is due to the susceptibility of the Si-Cl bonds to nucleophilic attack.
The hydrolysis proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form silanol intermediates. These intermediates are unstable and readily undergo condensation to form a cross-linked polysiloxane network (Si-O-Si bonds).[4]
Reaction with Alcohols (Alcoholysis):
The reaction with alcohols, such as ethanol, results in the formation of the corresponding hexa-alkoxy derivative, bis(triethoxysilyl)methane, and hydrogen chloride. This reaction is often carried out in the presence of a base (e.g., a tertiary amine) to neutralize the HCl byproduct.[4]
Reaction with Amines:
Similar to its reaction with water and alcohols, bis(trichlorosilyl)methane is expected to react vigorously with primary and secondary amines, leading to the formation of silylamines and hydrogen chloride.
Signaling Pathway of Hydrolysis:
Caption: Hydrolysis and condensation of bis(trichlorosilyl)methane.
Applications
Bis(trichlorosilyl)methane is a key precursor in the synthesis of advanced materials and serves as an intermediate in various chemical transformations.
-
Precursor to Silicon-Containing Materials: It is used in the production of silicon-based polymers, resins, and coatings.[2] Its ability to form cross-linked networks upon hydrolysis makes it a valuable component in the manufacturing of durable materials.
-
Intermediate in Organic Synthesis: This compound serves as a building block for the synthesis of more complex organosilicon compounds.[2][3]
-
Surface Modification: The high reactivity of the trichlorosilyl groups allows for the modification of surfaces containing hydroxyl groups, such as silica and other metal oxides, to impart hydrophobicity or other desired properties.[6]
-
Pharmaceutical Research: It is utilized as a reagent in various stages of drug synthesis and in studies of drug metabolism.[3]
Safety and Handling
Bis(trichlorosilyl)methane is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated fume hood. It reacts with water and moisture to produce corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 4142-85-2,BIS(TRICHLOROSILYL)METHANE | lookchem [lookchem.com]
- 3. Cas 4142-85-2 | BIS(TRICHLOROSILYL)METHANE - Anbu Chem [finechemical.net]
- 4. Bis(trichlorosilyl)methane | 4142-85-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BIS(TRICHLOROSILYL)METHANE | [gelest.com]
